(2,4-Dimethylthiazol-5-yl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone
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Overview
Description
(2,4-Dimethylthiazol-5-yl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H24N6O2S and its molecular weight is 388.49. The purity is usually 95%.
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Scientific Research Applications
Antitubercular and Antifungal Activity
A study by Syed, Alagwadi, and Alegaon (2013) involved the synthesis of derivatives related to the queried compound and evaluated their antitubercular and antifungal activities. Some of these derivatives exhibited significant activity against tuberculosis and fungal infections, indicating the potential of such compounds in developing new therapeutics (Syed, Alagwadi, & Alegaon, 2013).
Antiproliferative Activity
Prasad et al. (2018) synthesized a novel heterocyclic compound closely related to the queried chemical and evaluated its antiproliferative activity. Structural characterization included IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, with the compound displaying potential as an antiproliferative agent (Prasad et al., 2018).
Molecular Interaction Studies
Shim et al. (2002) explored the molecular interactions of a compound structurally similar to the queried chemical with the CB1 cannabinoid receptor. The study provided insights into the conformational preferences and binding interactions of such compounds, potentially informing the design of receptor-specific drugs (Shim et al., 2002).
Synthesis and Reactions of Morpholinylpyrrolyl Derivatives
Research by Zaki, El-Dean, and Radwan (2014) on the synthesis and reactions of new morpholinylpyrrolyl derivatives, which include structural motifs similar to the queried compound, could provide foundational knowledge for the development of novel heterocyclic compounds with potential biological activities (Zaki, El-Dean, & Radwan, 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2S/c1-13-17(27-14(2)20-13)18(25)24-5-3-22(4-6-24)15-11-16(21-19-12-15)23-7-9-26-10-8-23/h11-12H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICRZFMWSDQOPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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